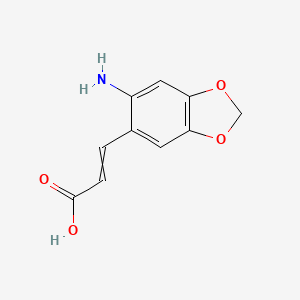
3-(6-Amino-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Amino-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid is an organic compound characterized by the presence of an amino group attached to a benzodioxole ring, which is further connected to a propenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the Claisen–Schmidt condensation reaction between o-aminoacetophenone and piperonal. This reaction is typically catalyzed by sodium hydroxide in an ethanol solution, resulting in the formation of the desired product .
Another approach involves the use of thionyl chloride to convert a carboxylic acid precursor into the corresponding acid chloride, which can then react with an appropriate amine to form the target compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. The use of efficient catalysts and purification techniques, such as recrystallization or chromatography, is also common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Amino-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenoic acid moiety to a propanoic acid group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce propanoic acid derivatives. Substitution reactions can lead to a variety of substituted benzodioxole compounds.
Wissenschaftliche Forschungsanwendungen
3-(6-Amino-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: The compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(6-Amino-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The amino group and benzodioxole ring can participate in hydrogen bonding and π-π interactions, which may influence the compound’s binding affinity to enzymes or receptors. Additionally, the propenoic acid moiety can undergo conjugation reactions, affecting the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-1-(2-Aminophenyl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one
- N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
- 3-(1,3-Benzodioxol-5-yl)acrylaldehyde
Uniqueness
3-(6-Amino-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid is unique due to the presence of both an amino group and a propenoic acid moiety attached to the benzodioxole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
93577-94-7 |
|---|---|
Molekularformel |
C10H9NO4 |
Molekulargewicht |
207.18 g/mol |
IUPAC-Name |
3-(6-amino-1,3-benzodioxol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9NO4/c11-7-4-9-8(14-5-15-9)3-6(7)1-2-10(12)13/h1-4H,5,11H2,(H,12,13) |
InChI-Schlüssel |
YOESHDPMOUQUSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


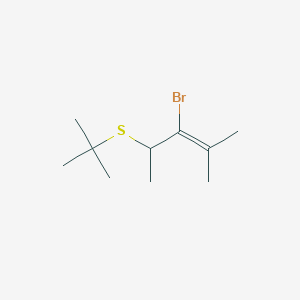
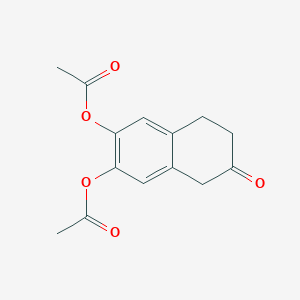
methanone](/img/structure/B14365627.png)
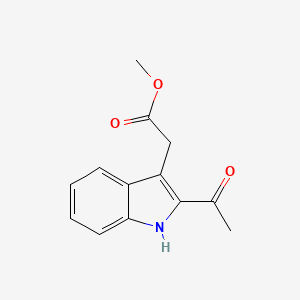

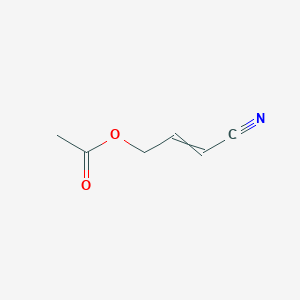
![1-(3-{[6-(Decylsulfanyl)hexyl]oxy}phenyl)ethan-1-one](/img/structure/B14365664.png)


![1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene](/img/structure/B14365679.png)
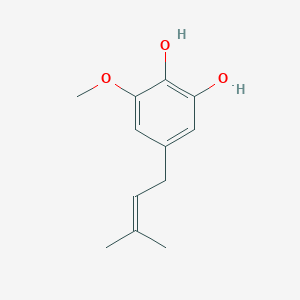
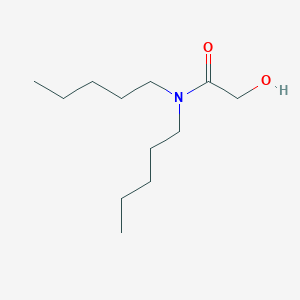
![N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365702.png)
![2-[(Butylsulfanyl)methylidene]cyclododecan-1-one](/img/structure/B14365704.png)
